Product packaging for CC-90003(Cat. No.:)

CC-90003

Cat. No.: B1191724
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway in Cancer Biology

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that governs a wide variety of cellular functions, including proliferation, differentiation, apoptosis, and responses to stress. wikipedia.orgepa.gov It serves as a convergence point for numerous external and internal stimuli, making it a pivotal player in both normal physiology and pathological conditions like cancer. nih.gov The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). epa.gov

ERK1 and ERK2 are serine-threonine kinases that function as the terminal kinases of this cascade. nih.gov Once activated by their upstream kinases, MEK1/2, ERK1/2 can translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, such as c-Fos, c-Myc, and Elk-1. nih.govnih.gov This regulation alters the transcription of genes that are crucial for cell cycle progression, particularly the transition from the G1 to the S phase. nih.govresearchgate.net

The activation of the ERK/MAPK signaling pathway is closely associated with promoting cell proliferation and survival while inhibiting apoptosis. nih.gov ERK1/2 signaling is essential for driving the cell cycle forward by inducing the expression of positive regulators and inactivating antiproliferative genes. researchgate.net Furthermore, this pathway is involved in diverse cellular processes including metabolism, migration, and adhesion, highlighting its fundamental role in maintaining cellular homeostasis. nih.gov

The MAPK/ERK pathway is one of the most frequently dysregulated signaling cascades in human cancers. portlandpress.com Hyperactivation of this pathway is observed in over 30% of all human malignancies, driving uncontrolled cell growth, a hallmark of cancer. wikipedia.orgesmed.org This aberrant activation is often the result of gain-of-function mutations in upstream components of the pathway, most notably in RAS (found in ~30% of all cancers) and BRAF (found in ~8% of all cancers) genes. nih.govnih.gov

Elevated ERK expression and constitutive activation have been detected in a wide range of human tumors, including melanoma, colorectal, pancreatic, lung, breast, and ovarian cancers. nih.govtandfonline.com This sustained signaling promotes tumor formation, progression, invasion, metastasis, and angiogenesis. epa.govnih.gov The dysregulation of the MAPK/ERK pathway, therefore, represents a critical dependency for many cancer cells, making it a highly attractive target for therapeutic intervention. tandfonline.com

Rationale for Targeting ERK1/2 in Preclinical Oncology Research

Given the frequent hyperactivation of the MAPK pathway in cancer, inhibitors targeting the upstream kinases BRAF and MEK have been developed and have shown clinical efficacy, particularly in BRAF-mutant melanoma. morressier.comcell.com However, a significant challenge with these therapies is the development of acquired resistance, which often involves the reactivation of the ERK pathway. nih.govesmed.orgnih.gov

Targeting ERK1/2, the final signaling node in the cascade, presents a compelling therapeutic strategy for several reasons:

Overcoming Resistance: Inhibiting ERK directly can circumvent resistance mechanisms that reactivate the pathway upstream of or at the level of MEK. esmed.orgmorressier.com Preclinical studies have shown that cell lines resistant to BRAF or MEK inhibitors remain sensitive to ERK inhibition. aacrjournals.org

Broad Applicability: As the convergence point of the pathway, ERK inhibition is expected to be effective in tumors driven by various upstream mutations, including both BRAF and RAS mutations. tandfonline.commorressier.com Tumors with RAS mutations have been particularly challenging to treat, and ERK inhibitors show promise in these models. aacrjournals.orgnih.gov

Comprehensive Blockade: A direct ERK inhibitor is expected to shut down the entire output of the pathway, potentially leading to a more profound and durable anti-tumor response. tandfonline.com

These factors provide a strong rationale for the development of specific and potent ERK1/2 inhibitors for preclinical and clinical investigation in oncology. nih.govnih.gov

Overview of CC-90003 as a Covalent ERK1/2 Inhibitor

This compound is an orally available, selective inhibitor of ERK1/2 with potential antineoplastic activity. cancer.gov It was developed to address the need for effective therapies in cancers with a dysregulated MAPK pathway, including those resistant to existing treatments. morressier.com

This compound was discovered through structure-based drug design. morressier.com It is characterized as a covalent and irreversible inhibitor of ERK1/2. nih.gov Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys183 in ERK1 and Cys164 in ERK2) located within the ATP binding site of the kinases. morressier.comaacrjournals.org This irreversible binding leads to a prolonged pharmacodynamic effect, as demonstrated by sustained inhibition of downstream targets like p-RSK even after the compound is washed out. morressier.com In biochemical assays, this compound demonstrates potent inhibition of ERK1 and ERK2 kinase activity, with IC50 values in the 10-20 nM range. nih.govcovalx.comselleckchem.com

Table 1: Kinase Inhibition Profile of this compound

Assay Type Kinases Analyzed Findings

This table summarizes the kinase selectivity of this compound from biochemical and cellular assays, highlighting its strong inhibition of ERK1 and ERK2. Data sourced from selleckchem.com.

The landscape of MAPK pathway inhibitors is dominated by FDA-approved agents targeting BRAF and MEK. morressier.com this compound and other ERK inhibitors in development are positioned to address the key unmet need of resistance to these therapies. morressier.comcell.com

This compound has demonstrated potent antiproliferative activity across a broad spectrum of cancer cell lines, particularly those harboring BRAF and KRAS mutations. morressier.com Notably, it has shown efficacy in models of acquired resistance, including vemurafenib- and trametinib-resistant melanoma cells. morressier.com Its activity in KRAS-mutant tumor models is a key differentiator, as these cancers are generally not responsive to BRAF or MEK inhibitors. aacrjournals.orgnih.govcovalx.com When compared to other investigational ERK inhibitors, this compound has shown comparable or superior potency in certain preclinical models. aacrjournals.orgnih.gov

Table 2: Comparative In Vitro Activity of ERK Inhibitors in HCT-116 (KRAS G13D) Cells

Compound Target Mechanism GI50 in HCT-116 cells (approximate)
This compound ERK1/2 Covalent ~0.1 µM
GDC-0994 (Ravoxertinib) ERK1/2 Non-covalent ~1 µM
Vertex11e ERK1/2 Non-covalent ~1 µM

This table compares the in vitro growth inhibition (GI50) of this compound with other ERK inhibitors in the KRAS-mutant HCT-116 colorectal cancer cell line. Data sourced from aacrjournals.org.

The development of covalent ERK inhibitors like this compound represents a significant advancement, offering the potential for enhanced potency and durable target engagement to overcome resistance and improve outcomes for patients with MAPK-driven cancers. morressier.comaacrjournals.org

Properties

Molecular Formula

C22H21ClN4O4

Appearance

Solid powder

Purity

> 98%

Synonyms

CC-90003;  CC 90003;  CC90003.; 

Origin of Product

United States

Molecular Mechanisms of Action of Cc 90003

Target Identification and Potency

Specific Inhibition of ERK1 and ERK2 Kinase Activity

CC-90003 is designed to be a potent and selective covalent inhibitor of both ERK1 and ERK2. aacrjournals.org As a critical downstream node in the MAPK pathway, the inhibition of ERK1/2 is a strategic approach to block the signaling cascade that drives cell proliferation and survival in many cancer types. cancer.govaacrjournals.org The covalent binding mechanism of this compound allows for a durable and specific inhibition of ERK activity. aacrjournals.org

Determination of Inhibitory Concentration (IC50) Values for ERK1/2

Biochemical assays have demonstrated that this compound strongly inhibits the kinase activities of both ERK1 and ERK2. The inhibitory concentration (IC50) values for this compound against ERK1 and ERK2 are in the nanomolar range, highlighting its potency.

Target KinaseIC50 Value (nmol/L)
ERK110 - 20
ERK210 - 20

This data is based on biochemical assays. aacrjournals.orgselleckchem.com

Binding Characteristics and Irreversibility

The inhibitory action of this compound is characterized by its irreversible, covalent binding to its target kinases, ERK1 and ERK2. ascopubs.orgselleckchem.com

Covalent Modification of ERK1/2 (e.g., Cys183 of ERK1, Cys164 of ERK2)

The structural design of this compound facilitates the formation of a covalent bond with specific cysteine residues within the kinase domains of ERK1 and ERK2. morressier.com Mass spectrometry has confirmed that this compound covalently binds to Cys183 of ERK1 and Cys164 of ERK2. aacrjournals.orgaacrjournals.orgcovalx.com

Localization of Covalent Binding within the ATP Binding Site

The targeted cysteine residues, Cys183 in ERK1 and Cys164 in ERK2, are located in the A-loop of the ATP binding site. aacrjournals.orgaacrjournals.orgcovalx.com By forming a covalent bond within this critical region, this compound effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and inhibiting the kinase activity of ERK1 and ERK2. morressier.com

Kinase Selectivity Profiling

To assess the specificity of this compound, its activity was evaluated against a broad panel of kinases. In a biochemical assay screening of 258 kinases, this compound demonstrated good kinase selectivity. selleckchem.com Further evaluation in biochemical, cellular, and mass spectrometry assays against a total of 347 kinases confirmed its primary activity against ERK1 and ERK2, with a limited number of off-target kinases being significantly inhibited. aacrjournals.org

Kinase PanelNumber of KinasesLevel of Inhibition by this compound
Biochemical Assay213<50% inhibition
Biochemical Assay2850%–80% inhibition
Biochemical Assay17>80% inhibition

Results from a 258-kinase biochemical assay panel. aacrjournals.orgselleckchem.com

In a cellular kinase screening using the A375 BRAF V600E-mutant melanoma cell line, only 5 out of 194 kinases were inhibited by more than 80% at a 1 µmol/L concentration of this compound. aacrjournals.org Besides ERK1 and ERK2, the other kinases that were significantly inhibited were MKK4, MKK6, and FAK. aacrjournals.org More comprehensive analysis identified KDR, FLT3, and PDGFRα as significant off-target kinases inhibited by this compound. aacrjournals.orgaacrjournals.org

Assessment across Broad Kinase Panels

The kinase selectivity of this compound has been evaluated through comprehensive screening assays. In a 258-kinase biochemical assay panel, this compound demonstrated a high degree of selectivity for ERK1/2. aacrjournals.orgselleckchem.com The compound was tested at a concentration of 1 μmol/L, and the results indicated varying levels of inhibition across the kinome. aacrjournals.org

A summary of the findings from the 258-kinase biochemical assay is presented below.

Inhibition LevelNumber of KinasesPercentage of Panel
>80% Inhibition176.6%
50%–80% Inhibition2810.8%
<50% Inhibition21382.6%

Across a combination of biochemical, cellular, and mass spectrometry assays, a total of 347 kinases were evaluated to assess the selectivity profile of this compound. aacrjournals.orgselleckchem.com These comprehensive analyses confirmed that this compound is a potent and specific inhibitor of ERK1 and ERK2, with IC50 values in the 10 to 20 nmol/L range. aacrjournals.orgselleckchem.comcovalx.com In a cellular kinase screening using the A375 BRAF V600E-mutant melanoma cell line, only five of the 194 kinases assessed showed greater than 80% inhibition at a 1 μmol/L concentration of this compound. aacrjournals.orgselleckchem.com

Identification of Off-Target Kinase Inhibition

While demonstrating high selectivity for ERK1/2, further evaluation of kinases that were inhibited by more than 80% in either biochemical or cellular assays revealed a small number of significant off-target inhibitions. aacrjournals.org These findings are crucial for understanding the broader biological effects of the compound. The primary off-target kinases significantly inhibited by this compound are detailed below. aacrjournals.org

Off-Target KinaseFull Name
KDRKinase Insert Domain Receptor (VEGFR2)
FLT3FMS-like Tyrosine Kinase 3
PDGFRαPlatelet-Derived Growth Factor Receptor Alpha

Impact on Downstream Signaling Cascades

As a potent inhibitor of the terminal kinases in the MAPK cascade, this compound directly influences downstream signaling pathways that are critical for cellular processes. cancer.gov The MAPK/ERK pathway is frequently upregulated in various cancers and plays a central role in regulating cell proliferation, differentiation, and survival. cancer.gov

Effects on ERK-Mediated Signal Transduction Pathways

By inhibiting ERK1/2 activity, this compound effectively prevents the activation of ERK-mediated signal transduction pathways. cancer.gov The MAPK cascade, consisting of RAS/RAF/MEK/ERK, is a key signaling route that, when activated, drives tumor growth. aacrjournals.orgnih.gov The therapeutic utility of targeting this pathway has been established with inhibitors of RAF and MEK kinases. aacrjournals.orgnih.gov this compound acts on the final node of this cascade, offering a distinct point of intervention. aacrjournals.org Studies have shown that treatment with this compound leads to a decrease in the phosphorylation of ERK (pERK) in various preclinical models. aacrjournals.org

Modulation of Cellular Processes Regulated by ERK Activity

The inhibition of ERK activity by this compound has direct consequences on downstream substrates, thereby modulating key cellular processes. One of the well-characterized downstream effectors of ERK is the 90 kDa ribosomal S6 kinase (RSK). aacrjournals.org The phosphorylation of RSK (pRSK) is a direct result of ERK activity.

Research has demonstrated that the pharmacodynamic effects of this compound include a prolonged inhibition of pRSK. morressier.com In multiple preclinical models, administration of this compound resulted in a decrease in the levels of pRSK, confirming the compound's ability to effectively suppress the downstream signaling of the MAPK pathway. aacrjournals.org This modulation of RSK phosphorylation serves as a key biomarker for the biological activity of this compound.

Preclinical Efficacy in Cancer Models

In Vitro Anti-Proliferative Activity

CC-90003 has shown potent and selective anti-proliferative effects across a wide range of cancer cell lines, with particular sensitivity observed in tumors harboring specific genetic mutations.

In a comprehensive screening, the anti-proliferative activity of this compound was assessed in a panel of 240 cancer cell lines. aacrjournals.org The compound demonstrated potent in vitro activity against cancer cells from diverse tumor types in a 3-day proliferation assay. aacrjournals.org

This compound has shown significant activity in cancer cell lines with KRAS mutations, which are notoriously challenging to treat. aacrjournals.orgnih.gov Out of 37 KRAS-mutant cancer cell lines tested, 28 (76%) were sensitive to inhibition by this compound. aacrjournals.org In many instances, the compound exerted cytotoxic effects in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), lung cancer, and colorectal cancer cell lines. aacrjournals.org For example, in the KRAS G13D-mutant colorectal cancer cell line HCT-116, this compound not only decreased cell growth but also induced cell death at concentrations starting at 1 μmol/L. aacrjournals.orgresearchgate.net

Bioinformatic analyses predicted that tumors with BRAF mutations would be especially sensitive to this compound, a finding that was confirmed experimentally. aacrjournals.org Testing revealed that 25 out of 27 (93%) BRAF-mutant cancer cell lines were sensitive to this compound, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of less than 1 μmol/L. aacrjournals.org This high sensitivity aligns with the dependency of these tumors on the MAPK signaling pathway. nih.govresearchgate.net

This compound Activity in Mutant Cancer Cell Lines

Mutation StatusNumber of Cell Lines TestedNumber of Sensitive Cell LinesPercentage of Sensitive Cell Lines
BRAF-Mutant272593% aacrjournals.org
KRAS-Mutant372876% aacrjournals.org

The potency of this compound was benchmarked against other published ERK inhibitors, GDC-0994 and BVD-523. aacrjournals.org In a panel of six KRAS- and BRAF-mutant lung cancer cell lines, this compound's potency was found to be superior or comparable to that of BVD-523 and significantly better than GDC-0994. aacrjournals.org In the HCT-116 colorectal cancer cell line, this compound was more potent at inhibiting growth than GDC-0994. aacrjournals.org Unlike the other ERK inhibitors tested at concentrations up to 10 μmol/L, this compound was unique in its ability to induce cell death. aacrjournals.org

Comparative Potency of ERK Inhibitors in KRAS/BRAF-Mutant Lung Cancer Cell Lines

CompoundComparative Potency vs. BVD-523Comparative Potency vs. GDC-0994
This compoundSuperior or Comparable aacrjournals.orgSignificant Improvement aacrjournals.org

To assess its selectivity for cancer cells, this compound was tested on non-cancerous cell lines. The compound did not cause significant inhibition of proliferation in normal human lung fibroblasts or bronchial epithelial cells, indicating a degree of selectivity for malignant cells. aacrjournals.org

Induction of Cell Death Mechanisms

Beyond inhibiting proliferation, this compound actively induces cell death in cancer cells. aacrjournals.orgnih.gov In KRAS-mutant colorectal, lung, and pancreatic cancer cell lines, cytotoxic effects were observed, which were linked to the activation of Caspase 3/7, key executioners of apoptosis. aacrjournals.org Further investigation in colorectal cancer cells (HCT-116 and SW620) confirmed that this compound effectively induces apoptosis, as evidenced by a marked increase in the levels of cleaved Caspase-3. nih.gov In addition to apoptosis, preliminary findings suggest that this compound might also trigger other forms of cell death, such as ferroptosis and parthanatos. nih.gov

Apoptosis Induction in Cancer Cell Lines (e.g., HCT-116, SW620 colorectal cancer cells)

This compound has demonstrated the ability to induce apoptosis, a form of programmed cell death, in colorectal cancer (CRC) cell lines. Studies on HCT-116 and SW620 cells, both of which are human colorectal carcinoma cell lines, have shown that treatment with this compound leads to a dose-dependent decrease in cell viability. bohrium.com

Flow cytometry analysis has confirmed that this compound induces apoptosis in these cell lines. The percentage of apoptotic cells, identified by Annexin-V staining, increases with escalating doses of the compound. This indicates that this compound effectively triggers the apoptotic cascade in colorectal cancer cells.

Induction of Apoptosis by this compound in Colorectal Cancer Cell Lines
Cell LineTreatmentObservationSource
HCT-116Increasing doses of this compoundDose-dependent decrease in cell viability and increase in apoptotic cells. bohrium.com
SW620Increasing doses of this compoundDose-dependent decrease in cell viability and increase in apoptotic cells. bohrium.com

Involvement of Specific Pathways in Cell Death (e.g., AKT signaling pathway, cleaved Caspase-3)

The mechanism by which this compound induces apoptosis involves the modulation of key signaling pathways. Western blot analyses have revealed that this compound treatment leads to a decrease in the phosphorylation levels of AKT, a crucial protein in a signaling pathway that promotes cell survival. bohrium.com The inhibition of the AKT signaling pathway is a significant event in the induction of apoptosis. nih.govnih.gov

Furthermore, this compound treatment results in an increased level of cleaved Caspase-3 in both HCT-116 and SW620 cells. bohrium.com Caspase-3 is a key executioner caspase in the apoptotic pathway, and its cleavage from an inactive zymogen to its active form is a hallmark of apoptosis. The presence of cleaved Caspase-3 confirms that the cell is undergoing apoptosis.

Role of Reactive Oxygen Species (ROS) in Autophagy and Cell Death Induction

Research has shown that this compound induces the production of reactive oxygen species (ROS) in colorectal cancer cells. nih.gov ROS are chemically reactive molecules containing oxygen that can, at high concentrations, lead to cellular damage and trigger cell death. nih.gov However, the role of ROS in the context of this compound treatment is complex, as it appears to be involved in both cell death and a protective cellular process called autophagy. researchgate.net

Studies have demonstrated that while this compound induces ROS, inhibiting ROS with antioxidants actually enhances cell death. researchgate.net This suggests that the ROS induced by this compound may also trigger a protective autophagic response in the cancer cells.

Crosstalk between Autophagy and Cell Death Pathways

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the context. In the case of this compound-treated colorectal cancer cells, autophagy appears to act as a survival mechanism. bohrium.comresearchgate.net

When autophagy is inhibited in combination with this compound treatment, there is a significant increase in the levels of apoptosis markers, such as cleaved Caspase-3. bohrium.com This indicates that by blocking the protective autophagic pathway, the apoptotic effects of this compound are enhanced. This interplay highlights a critical crosstalk between the autophagy and apoptosis pathways in determining the fate of cancer cells upon treatment with this compound.

Role of p53 in Autophagy Regulation and Cell Death

The tumor suppressor protein p53 has been identified as a key player in the regulation of autophagy and cell death induced by this compound. researchgate.net Studies have shown that this compound treatment leads to an increase in the levels of p53 in a time-dependent manner. bohrium.com

Further experiments involving the silencing or inhibition of p53 have revealed that p53 is crucial for the induction of autophagy by this compound. bohrium.comresearchgate.net When p53 is inhibited, the this compound-induced autophagy is weakened, and concurrently, the rate of cell death increases. bohrium.comresearchgate.net This suggests that this compound-induced autophagy is p53-dependent and acts as a protective mechanism against cell death.

In Vivo Antitumor Activity in Preclinical Models

The antitumor effects of this compound have also been evaluated in in vivo preclinical models, providing further evidence of its therapeutic potential.

Efficacy in KRAS-Mutant Xenograft Models (e.g., HCT-116 xenograft)

This compound has shown significant antitumor activity in xenograft models of KRAS-mutant colorectal cancer. researchgate.netnih.gov The HCT-116 cell line, which harbors a KRAS mutation, is commonly used to establish such xenograft models in immunodeficient mice. altogenlabs.com

In studies using HCT-116 xenografts, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth. researchgate.net Immunohistochemical analysis of the xenograft tumors revealed a significant reduction in the proliferation marker Ki-67 and a significant increase in the apoptosis marker cleaved-caspase-3 in the this compound-treated group compared to the control group. bohrium.com These findings confirm that this compound can effectively suppress the growth of KRAS-mutant colorectal tumors in a living organism.

In Vivo Antitumor Activity of this compound in HCT-116 Xenograft Model
ModelTreatmentOutcomeBiomarker ChangesSource
HCT-116 Colorectal Cancer Xenograft (KRAS-mutant)Oral administration of this compoundDose-dependent inhibition of tumor growth.Decreased Ki-67, Increased cleaved-caspase-3. bohrium.comresearchgate.net

Efficacy in Patient-Derived Xenograft (PDX) Models (e.g., colorectal cancer, lung cancer)

This compound, a covalent inhibitor of ERK1/2, has demonstrated significant activity in preclinical patient-derived xenograft (PDX) models, particularly those with KRAS mutations, which are historically challenging to treat. aacrjournals.orgnih.gov The efficacy of this compound has been evaluated in various KRAS-mutant PDX models, including those for pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer, and colorectal cancer. aacrjournals.org

In a large-scale assessment, the response to this compound was tested in 84 KRAS-mutant PDX models using a 3D colony formation assay, which is considered to correlate more closely with in vivo efficacy for MAPK inhibitors. aacrjournals.org Further in vivo studies highlighted its effectiveness in specific cancer types. For instance, a mechanism of resistance was investigated in a KRAS-mutant PDX model of colorectal cancer. aacrjournals.orgcovalx.com

Notably, in a PDX model of lung cancer, the combination of this compound with docetaxel (B913) led to complete tumor regression and prevented the regrowth of tumors even after treatment was stopped. aacrjournals.orgnih.govcovalx.com This outcome suggests a potential effect on tumor stem cell reprogramming, as it was linked to changes in a stemness gene network. nih.govcovalx.com

Cancer TypeModel TypeKey FindingsReference
Colorectal CancerKRAS-mutant PDXThis compound was active in this model; used to understand mechanisms of resistance. aacrjournals.orgcovalx.com
Lung CancerKRAS-mutant PDXCombination with docetaxel resulted in full tumor regression and prevented regrowth post-treatment. aacrjournals.orgnih.govcovalx.com
Pancreatic, Lung, Colorectal Cancers84 KRAS-mutant PDX ModelsActivity assessed in a 3D colony formation assay to evaluate broader response. aacrjournals.org

Tumor Growth Inhibition (TGI) and Tumor Regression Studies

Studies in various xenograft models have confirmed the ability of this compound to inhibit tumor growth and induce regression. In vivo, this compound demonstrated potent tumor growth inhibition in xenograft models of BRAFV600E melanoma (A375 and LOX IMVI) and KRASG13D colon cancer (HCT116). morressier.com The observed tumor growth inhibition in these models was found to correlate with ERK occupancy in the tumor tissues. morressier.com

The most profound anti-tumor effect was observed in a KRAS-mutant lung cancer PDX model, where the combination of this compound and docetaxel resulted in complete tumor regression. aacrjournals.orgcovalx.com This combination not only eliminated the tumors but also prevented their recurrence after the cessation of therapy, indicating a durable response. aacrjournals.orgnih.gov While this compound has shown the ability to repress tumor growth in PDX models, it is noteworthy that these preclinical findings did not translate to similar success in subsequent clinical trials. nih.govresearchgate.net

Cancer ModelMutation StatusTreatmentOutcomeReference
A375, LOX IMVI Melanoma XenograftsBRAFV600EThis compoundTumor Growth Inhibition morressier.com
HCT116 Colon XenograftKRASG13DThis compoundTumor Growth Inhibition morressier.com
Lung Cancer PDXKRAS-mutantThis compound + DocetaxelFull Tumor Regression; Prevented Regrowth aacrjournals.orgnih.govcovalx.com

Preclinical Pharmacodynamic Endpoints (e.g., pRSK levels)

The mechanism of action of this compound in preclinical models has been confirmed through the measurement of pharmacodynamic markers that indicate the inhibition of the MAPK pathway. A key downstream substrate of ERK1/2 is the p90 ribosomal S6 kinase (RSK). The phosphorylation of RSK (pRSK) is a reliable indicator of ERK activity.

Preclinical studies demonstrated that this compound leads to a prolonged inhibition of pRSK. morressier.com This sustained pharmacodynamic effect is a result of the covalent binding of this compound to ERK1/2. morressier.com A single administration of the compound was shown to potently inhibit the phosphorylation of ERK for 24 hours. aacrjournals.org The inhibition of downstream signaling, as measured by endpoints like pRSK levels, correlated with the anti-tumor activity observed in vivo. morressier.com These pharmacodynamic studies were crucial in establishing the biological activity of this compound and its direct impact on the intended signaling pathway within the tumor tissue. aacrjournals.orgmorressier.com

Mechanisms of Response and Resistance to Cc 90003

Identification of Preclinical Resistance Mechanisms

The efficacy of CC-90003 can be limited by both pre-existing cellular characteristics and adaptive changes that occur following treatment. These factors contribute to a spectrum of responses, from intrinsic non-response to the development of acquired resistance over time.

Intrinsic Cellular Factors Contributing to Non-Response

In preclinical evaluations, not all tumor models exhibit the same degree of sensitivity to this compound. For instance, in a study involving patient-derived xenograft (PDX) models of KRAS-mutant cancers, a colorectal cancer model was found to be less responsive to this compound compared to other models. aacrjournals.org This differential sensitivity suggests the presence of intrinsic factors that mediate non-response.

The genetic background of the tumor beyond the KRAS mutation status is also likely to play a role in determining the initial response to this compound. While this compound has shown activity in a majority of KRAS-mutant cancer cell lines, a subset of these lines are non-responsive, indicating that other genetic or epigenetic factors are at play. aacrjournals.org

Adaptive Responses Leading to Acquired Resistance

Tumor cells can develop resistance to targeted therapies through the acquisition of new molecular alterations. While specific acquired resistance mechanisms to this compound are still being fully elucidated, knowledge from inhibitors of other nodes in the MAPK pathway, such as MEK inhibitors, can provide insights. In the context of MEK inhibition, acquired resistance is often associated with mutations in the allosteric binding pocket of MEK. nih.gov It is conceivable that similar mechanisms could arise for covalent ERK inhibitors like this compound.

Furthermore, the activation of compensatory signaling pathways is a common adaptive response. nih.gov For example, in KRAS mutant colorectal cancers, treatment with MAPK pathway inhibitors can lead to the activation of PI3K/AKT and STAT signaling pathways. nih.gov This adaptive feedback can ultimately reduce the effectiveness of the initial therapy. In broader studies of resistance to MAPK pathway inhibition, reactivation of the pathway through various mechanisms, including upstream signaling from receptor tyrosine kinases like EGFR, is a frequent observation. youtube.com

Methodologies for Investigating Resistance

To better understand and overcome resistance to this compound, specialized preclinical methodologies are employed. These techniques allow for a detailed examination of drug-target engagement and the molecular rewiring that occurs in response to treatment.

Unique Occupancy Assays in Preclinical Models

A novel occupancy assay has been utilized to directly measure the binding of this compound to its ERK1/2 targets in preclinical models. nih.govaacrjournals.org This assay is crucial for understanding the pharmacodynamics of the drug and for correlating target engagement with biological activity. In the aforementioned colorectal cancer PDX model with limited responsiveness, this assay revealed a discrepancy between high ERK occupancy by this compound and a lack of significant tumor growth inhibition. aacrjournals.org This finding was instrumental in pointing towards mechanisms of resistance that operate downstream or parallel to the direct target of the drug. aacrjournals.org The data from such assays are typically plotted as the percentage of free ERK, representing the fraction of the protein not bound by the inhibitor. aacrjournals.org

Gene Network Analysis in Response and Resistance (e.g., stemness gene network)

Investigating changes at the level of gene expression can provide a broader view of the cellular response to this compound. In a preclinical PDX model of lung cancer, the combination of this compound with docetaxel (B913) resulted in complete tumor regression and prevented regrowth after treatment cessation. nih.govaacrjournals.orgcovalx.com This profound and durable response was associated with significant changes in a "stemness gene network." nih.govaacrjournals.orgcovalx.com This suggests that this compound, particularly in combination with other agents, may have an impact on tumor stem cell reprogramming. nih.govaacrjournals.orgcovalx.com By analyzing these gene networks, researchers can identify potential biomarkers of response and uncover novel therapeutic strategies to counteract resistance.

The table below summarizes the sensitivity of various cancer cell lines to this compound, highlighting the differential responses that are a key focus of resistance studies.

Cancer TypeMutation StatusNumber of Cell Lines TestedNumber of Sensitive Cell Lines (GI50 < 1 µmol/L)Percentage of Sensitive Cell Lines
VariousBRAF-mutant272593%
VariousKRAS-mutant372876%

Data sourced from preclinical studies of this compound. aacrjournals.org

Preclinical Combination Therapeutic Strategies

Synergistic Effects with Chemotherapeutic Agents

Preclinical studies have investigated the synergistic potential of CC-90003 when combined with conventional chemotherapeutic agents.

The combination of this compound with docetaxel (B913), a chemotherapeutic agent known to induce microtubule stabilization, has demonstrated significant efficacy in preclinical models. In a patient-derived xenograft (PDX) model of lung cancer, the combined treatment with this compound and docetaxel achieved full tumor regression. nih.govwikipedia.orgresearchgate.netmedchemexpress.comciteab.com

Beyond inducing complete tumor regression, the combination of this compound and docetaxel also prevented tumor regrowth after the cessation of treatment in the lung cancer PDX model. nih.govwikipedia.orgresearchgate.netciteab.com This sustained antitumor effect was correlated with observed changes in a stemness gene network, suggesting that the combination therapy may influence tumor stem cell reprogramming. nih.govwikipedia.orgresearchgate.netciteab.com This finding aligns with broader preclinical and clinical data indicating that combining MAPK pathway inhibition with chemotherapeutic agents that affect microtubule stability or DNA damage can lead to increased efficacy and prolonged survival. nih.gov

Combination with Autophagy Inhibitors

Autophagy, a cellular self-degradation process, can play a dual role in cancer, sometimes promoting cell survival and resistance to therapy. Studies have explored combining this compound with autophagy inhibitors to enhance antitumor effects.

This compound has been shown to suppress colorectal cancer growth by inducing cell death in both in vitro and in vivo models. wikipedia.orgwikipedia.orgmims.com Importantly, this compound was also found to induce protective autophagy in colorectal cancer cells. wikipedia.orgwikipedia.orgmims.comfishersci.fi When this compound was combined with autophagy inhibitors, such as chloroquine (B1663885) (CQ), a remarkably stronger antitumor effect was observed in xenograft mouse models of colorectal cancer compared to single-agent this compound treatment. wikipedia.orgwikipedia.orgmims.comfishersci.fiwikipedia.org This combination significantly reduced cell viability and increased the rate of cell death in colorectal cancer cell lines like HCT-116 and SW620. fishersci.fi

Table 1: Impact of this compound and Chloroquine (CQ) Combination on Colorectal Cancer Cells
Treatment GroupEffect on Cell Viability (vs. Control)Effect on Cell Death Rate (vs. Single this compound)Reference
This compound AloneDecreasedIncreased fishersci.fi
This compound + CQSignificantly ReducedSignificantly Increased fishersci.fi

The mechanistic basis for this synergy involves the interplay between this compound-induced cell death and protective autophagy. This compound induces autophagy by activating Reactive Oxygen Species (ROS)/p53 pathways. wikipedia.orgwikipedia.orgwikipedia.org While higher concentrations of ROS can lead to cell death, they can also trigger autophagy. wikipedia.orgwikipedia.orgwikipedia.org

Studies demonstrated that inhibiting ROS using N-acetylcysteine (NAC) and Sulforaphane (SFN) reduced this compound-induced autophagy, concurrently strengthening cell death. wikipedia.orgwikipedia.orgwikipedia.org Furthermore, this protective autophagy was found to be dependent on p53. wikipedia.orgwikipedia.orgwikipedia.org Silencing p53 or using the p53 inhibitor Pifithrin-alpha (PFTα) weakened the autophagy induced by this compound and, in turn, increased the rate of cell death. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org These findings indicate a crucial role for p53 in mediating the protective autophagy response to this compound. fishersci.fi The enhanced antitumor effect of the combination therapy with autophagy inhibitors like CQ is attributed to their ability to promote apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and cleaved-caspase-3. fishersci.fi

Table 2: Key Mechanistic Findings of this compound and Autophagy Inhibition
Mechanism/PathwayEffect of this compoundIntervention & OutcomeReference
Autophagy InductionActivates ROS/p53 pathwaysROS inhibition (NAC, SFN) decreases autophagy, increases cell death. wikipedia.orgwikipedia.orgwikipedia.org
Protective AutophagyInduced in a p53-dependent mannerp53 silencing/inhibition (PFTα) weakens autophagy, increases cell death. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org
ApoptosisInduced by this compoundAutophagy inhibition (CQ) promotes this compound-induced apoptosis (increased Bax, cleaved-caspase-3). fishersci.fi

Investigative Preclinical Toxicology and Neuropathy Mechanisms

Preclinical Observation of Neuropathy

Preclinical evaluations of CC-90003 in animal models have provided key insights into its neurotoxic potential, particularly the manifestation and characteristics of neuropathy.

Findings in Canine Preclinical Studies

Preclinical evaluation of this compound in dogs revealed clinical signs and electrophysiological changes consistent with peripheral neuropathy. nih.govresearchgate.netresearchgate.netoup.comdntb.gov.ua These findings in canines were a notable observation during the compound's development.

Reversibility of Neuropathy in Preclinical Models

The peripheral neuropathy observed in preclinical canine studies with this compound was found to be reversible upon cessation of dosing. nih.govresearchgate.netresearchgate.netoup.comdntb.gov.ua This reversibility is an important characteristic of the observed neurotoxicity in this species.

Species-Specific Differences in Neuropathy Prediction (e.g., mice vs. dogs)

Significant species-specific differences were observed in the manifestation of neuropathy following this compound administration. Mice did not exhibit signs of neuropathy upon daily dosing with this compound. nih.govresearchgate.netresearchgate.netoup.comresearchgate.net This contrasts with the clear signs and electrophysiological changes consistent with peripheral neuropathy observed in dogs. nih.govresearchgate.netresearchgate.netoup.comdntb.gov.ua These findings support the understanding that rodent models may poorly predict chemotherapy-induced peripheral neuropathy (CIPN) in other species, including potentially humans. nih.govresearchgate.netresearchgate.netoup.comresearchgate.net

Development and Application of In Vitro Neuropathy Models

Translating preclinical neuropathy findings to humans presents challenges, partly due to the lack of robust in vitro models for CIPN. nih.govresearchgate.netresearchgate.netoup.comresearchgate.net To address this, researchers have pursued the development and application of in vitro neuropathy models. nih.govresearchgate.netresearchgate.netoup.comresearchgate.netdntb.gov.ua

Human Induced Pluripotent Stem Cell-Derived Peripheral Neurons (hiPSC-PNs)

An approach has been taken to examine the influence of CIPN-associated drugs, including this compound, on human-induced pluripotent stem cell-derived peripheral neuron (hiPSC-PN) electrophysiology. nih.govresearchgate.netresearchgate.netoup.comresearchgate.net The use of human iPSC-derived neurons offers an advantage over rodent dorsal root ganglia neurons due to their human origin. biorxiv.org These models can be used to investigate chemotherapy-induced neurotoxicity. biorxiv.org

Multielectrode Array (MEA) Assays for Neuronal Electrophysiology

Multielectrode arrays (MEAs) have been utilized in conjunction with hiPSC-PNs to assess neuronal electrophysiology. nih.govresearchgate.netresearchgate.netoup.comresearchgate.netaxionbiosystems.com The MEA assay with hiPSC-PNs was found to be sensitive to CIPN-associated drugs such as cisplatin, sunitinib, colchicine, and importantly, to this compound. nih.govresearchgate.netresearchgate.netresearchgate.netaxionbiosystems.com The sensitivity of the MEA assay with hiPSC-PNs to this compound was characterized by an IC50/Cmax ratio of 3.5, which, when compared with previous benchmarking studies, suggests concordance between the in vitro assay response and exposures eliciting clinical neuropathy. researchgate.net Biochemical data combined with in vitro MEA data for this compound and several structural analogs indicated that this compound disrupted in vitro neuronal electrophysiology, likely through a combination of on-target ERK inhibition and off-target kinase and translocator protein inhibition. nih.govresearchgate.netresearchgate.netresearchgate.net This approach using MEA assays with hiPSC-PNs could be useful for assessing CIPN risk and investigating the mechanisms of drug-induced neuropathy. nih.govresearchgate.netresearchgate.netresearchgate.netaxionbiosystems.com

Table 1: Summary of Preclinical Neuropathy Observations

SpeciesNeuropathy ObservedCharacteristicsReversibility
DogsYesClinical signs, electrophysiological changes consistent with peripheral neuropathy. nih.govresearchgate.netresearchgate.netoup.comdntb.gov.uaYes nih.govresearchgate.netresearchgate.netoup.comdntb.gov.ua
MiceNoNo signs of neuropathy upon daily dosing. nih.govresearchgate.netresearchgate.netoup.comresearchgate.netNot applicable

Table 2: In Vitro Neuropathy Model Components and Application

Model ComponentApplication in this compound StudiesFindings
Human iPSC-Derived Peripheral Neurons (hiPSC-PNs)Used to examine the influence of this compound on neuronal electrophysiology. nih.govresearchgate.netresearchgate.netoup.comresearchgate.netSensitive to this compound and other CIPN-associated drugs. nih.govresearchgate.netresearchgate.netresearchgate.netaxionbiosystems.com Provide a human-relevant model for neurotoxicity. biorxiv.org
Multielectrode Array (MEA) AssaysUsed to measure electrophysiological activity of hiPSC-PNs exposed to this compound. nih.govresearchgate.netresearchgate.netoup.comresearchgate.netaxionbiosystems.comDemonstrated disruption of neuronal electrophysiology by this compound. nih.govresearchgate.netresearchgate.netresearchgate.net The assay's sensitivity to this compound was concordant with exposures eliciting clinical neuropathy. researchgate.net

Molecular Mechanisms of this compound-Induced Neuropathy

Biochemical data, in conjunction with in vitro MEA data from studies involving this compound and a series of its structural analogs, provided insights into the molecular mechanisms contributing to this compound-induced disruption of neuronal electrophysiology. nih.govresearchgate.netoup.com These investigations suggested a multifactorial mechanism involving on-target ERK inhibition, off-target kinase inhibition, and translocator protein inhibition. nih.govresearchgate.netoup.comsemanticscholar.org

Role of On-Target ERK Inhibition

This compound is characterized as an irreversible and selective inhibitor of ERK1/2, with IC50 values in the 10-20 nM range in biochemical assays. medchemexpress.comselleckchem.com While ERK inhibition is the primary intended mechanism for its anti-tumor activity, research suggests that on-target ERK inhibition likely contributes to the observed neuropathy. nih.govresearchgate.netoup.comsemanticscholar.org The MEA assay with hiPSC-PNs indicated that this compound disrupted in vitro neuronal electrophysiology, a phenomenon potentially linked to its on-target effect on ERK. nih.govresearchgate.netoup.com

Contribution of Off-Target Kinase Inhibition

Beyond its primary activity against ERK1/2, biochemical data revealed that this compound also exhibits off-target kinase inhibition. nih.govresearchgate.netoup.comsemanticscholar.org This off-target activity is considered to play a role in the mechanism by which this compound disrupts neuronal function and contributes to neuropathy. nih.govresearchgate.netoup.comsemanticscholar.org While specific off-targets are not detailed in the provided snippets, the collective data from biochemical profiling and MEA studies supports the involvement of inhibitory effects on kinases other than ERK1/2 in the observed neurotoxicity. nih.govresearchgate.netoup.comsemanticscholar.org

Involvement of Translocator Protein Inhibition

Studies investigating the molecular mechanisms of this compound-induced neuropathy have also implicated the inhibition of translocator protein (TSPO). nih.govresearchgate.netoup.comsemanticscholar.org Biochemical data, alongside in vitro MEA results, suggest that TSPO inhibition contributes to the disruption of neuronal electrophysiology observed with this compound treatment. nih.govresearchgate.netoup.comsemanticscholar.org The precise role of TSPO inhibition in the context of this compound-induced neuropathy requires further detailed investigation, but its contribution as an off-target effect is noted. nih.govresearchgate.netoup.comsemanticscholar.org

Comparative Analysis with Structural Analogs

Here is a summary of the proposed mechanisms:

MechanismContribution to NeuropathySupporting Evidence
On-Target ERK InhibitionLikely ContributesIn vitro MEA data, Biochemical data nih.govresearchgate.netoup.comsemanticscholar.org
Off-Target Kinase InhibitionContributesIn vitro MEA data, Biochemical data nih.govresearchgate.netoup.comsemanticscholar.org
Translocator Protein InhibitionContributesIn vitro MEA data, Biochemical data nih.govresearchgate.netoup.comsemanticscholar.org

Advanced Methodologies in Cc 90003 Preclinical Research

High-Throughput Kinase Screening and Profiling

High-throughput kinase screening and profiling are fundamental techniques used to assess the selectivity and potency of kinase inhibitors like CC-90003 across a broad spectrum of kinases. In preclinical studies, this compound was evaluated against a panel of kinases to determine its inhibitory profile. In biochemical, cellular, and mass spectrometry assays involving 347 kinases, this compound demonstrated strong inhibition of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L range, indicating high potency against its primary targets. aacrjournals.orgselleckchem.com A 258-kinase biochemical assay panel showed that this compound significantly inhibited 213 kinases by less than 50%, moderately inhibited 28 kinases by 50%–80%, and inhibited 17 kinases by over 80%. aacrjournals.orgselleckchem.com Cellular kinase screening using an A375 BRAF V600E-mutant melanoma cell line revealed that at a concentration of 1 μmol/L, only 5 out of 194 kinases tested (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by more than 80%. aacrjournals.orgselleckchem.com Further analysis indicated that, in addition to ERK1/2, only three off-target kinases—KDR, FLT3, and PDGFRα—were significantly inhibited in cells at biologically relevant concentrations. aacrjournals.orgselleckchem.com

Cell-Based Proliferation and Viability Assays

Cell-based proliferation and viability assays are crucial for evaluating the effect of this compound on the growth and survival of cancer cells. The activity of this compound was assessed in a 3-day proliferation assay across 240 cancer cell lines, demonstrating potent in vitro antiproliferative effects on various tumor types. aacrjournals.orgselleckchem.com Bioinformatics analysis suggested that tumors with BRAF mutations were particularly sensitive to this compound. aacrjournals.orgselleckchem.com Specifically, 25 out of 27 (93%) BRAF-mutant cancer cell lines tested showed sensitivity to this compound inhibition, with GI50 values less than 1 μmol/L. aacrjournals.org this compound was also active against 28 out of 37 (76%) KRAS-mutant cancer cell lines. aacrjournals.org In comparisons with other ERK inhibitors like Vertex11e and GDC-0994 in the KRAS-mutant HCT-116 colorectal cancer cell line, this compound exhibited superior or comparable potency and induced cell death at concentrations starting from 1 μmol/L, where the assay readout dropped below that of the initial cell population. aacrjournals.org Colony formation assays have also been used to assess the impact of this compound on the clonogenic potential of cancer cells. nih.gov Studies in HCT-116 and SW620 colorectal cancer cells treated with varying doses of this compound showed a decrease in cell viability with increasing doses and treatment duration, consistent with results from colony formation assays. nih.gov

Molecular Modeling and Structural Analysis (e.g., ERK2 active site binding)

Molecular modeling and structural analysis provide insights into how this compound interacts with its target proteins, such as ERK2, at the atomic level. The structural design of this compound was informed by the analysis of ERK1 and ERK2 in relation to the entire kinome. aacrjournals.org Molecular modeling of the ERK2 active site with this compound bound was performed, revealing that the targeted cysteine residue for covalent binding (Cys164 in ERK2 and Cys183 in ERK1) is located within the A-loop of the ATP binding site. aacrjournals.org This covalent binding mechanism was a key aspect investigated through structural analysis. aacrjournals.orgcovalx.com The presence of a structurally equivalent cysteine in a subset of human protein kinases (48 out of 512) was also considered during the design process to enhance kinase selectivity. aacrjournals.org Further analysis of these 48 kinases helped in designing substitutions on the ligand to exclude those with large amino acids at a specific position near the hinge, while allowing interaction with kinases like ERK1 and ERK2 that have smaller amino acids at this position. aacrjournals.org

Mass Spectrometry for Covalent Binding Confirmation and Kinase Activity

Mass spectrometry is a powerful tool used to confirm the covalent binding of this compound to its target kinases and to assess kinase activity. Mass spectrometry assays were employed to confirm the covalent binding of this compound to the targeted cysteine residues in ERK1 and ERK2. aacrjournals.orgcovalx.com Intact protein kinases were incubated with an excess of this compound, followed by sample processing and analysis using MALDI TOF-TOF mass spectrometry fitted with a CovalX HM2 detector. aacrjournals.orgcovalx.com This method allowed researchers to confirm the specific cysteine residues involved in the covalent interaction (Cys183 of ERK1 and Cys164 of ERK2). covalx.com Mass spectrometry was also part of the suite of assays used to assess the kinase selectivity of this compound across a panel of kinases. aacrjournals.orgselleckchem.com

Western Blotting for Pathway Activation and Protein Expression

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates, providing information about protein expression levels and the activation status of signaling pathways. Western blot analysis has been utilized in studies involving this compound to assess its effects on key proteins in the MAPK signaling pathway and other related pathways. For instance, western blotting was used to detect the levels of phosphorylated ERK and AKT, as well as cleaved Caspase-3, in colorectal cancer cells treated with this compound. nih.gov Results showed that this compound effectively inhibited ERK activation and increased cleaved Caspase-3 levels, indicating the induction of apoptosis. nih.gov Western blotting has also been used to examine the expression of proteins involved in autophagy, such as Beclin1 and LC3, following this compound treatment. nih.govresearchgate.net Additionally, western blot analysis of patient-derived xenograft (PDX) tumors has been performed to assess changes in protein expression, including EGFR, MEK, and RSK, which can contribute to resistance mechanisms. aacrjournals.org

Immunohistochemistry for Biomarker Analysis in Tissues (e.g., Ki-67, cleaved-caspase-3)

Immunohistochemistry (IHC) is a technique used to visualize the presence and localization of specific proteins in tissue sections. It is valuable for assessing biomarkers related to cell proliferation and apoptosis within the context of tissue architecture. In preclinical studies of this compound, IHC has been performed on xenograft tumors to evaluate biomarkers such as Ki-67 and cleaved-caspase-3. nih.govresearchgate.net Ki-67 is a nuclear antigen associated with cell proliferation, while cleaved-caspase-3 is a marker of activated apoptosis. biocare.netbiocare.net In xenograft models treated with this compound, IHC analysis showed a significant reduction in Ki-67-positive cells, indicating decreased cell proliferation, and a significant increase in cleaved-caspase-3-positive cells, suggesting increased apoptosis, compared to control groups. nih.govresearchgate.net This dual staining can provide insights into the balance between cell proliferation and cell death within the tumor tissue. biocare.netbiocare.net

Bioinformatics Approaches for Gene Expression and Pathway Analysis

Bioinformatics approaches, such as gene expression and pathway analysis, are used to analyze large datasets generated from experiments like RNA sequencing or microarrays to identify molecular changes and affected signaling pathways. Bioinformatics analyses have been applied in studies involving this compound to understand the broader impact of ERK inhibition on gene expression profiles and to identify potential mechanisms of response and resistance. Unbiased IPA (Ingenuity Pathway Analysis) of gene expression changes identified signaling networks connected to ERK/MAPK signaling. aacrjournals.org Bioinformatics analyses indicated that tumors with BRAF mutations were particularly sensitive to this compound based on proliferation assays. aacrjournals.orgselleckchem.com Gene expression analysis has also been used to investigate changes in stemness gene networks following this compound treatment, particularly in combination therapies. covalx.comresearchgate.net Pathway enrichment analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis, can highlight biological processes and signaling pathways significantly affected by this compound treatment. nih.govdovepress.commedrxiv.org

In Vitro Electrophysiological Techniques (MEA) for Neurotoxicity Assessment

Preclinical evaluation of novel therapeutic compounds necessitates robust in vitro models to assess potential neurotoxicity, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). Traditional animal models, such as mice, have shown limitations in predicting CIPN in humans, as evidenced by the lack of neuropathy signs in mice treated with this compound, despite observed effects in dogs and clinical neurotoxicity in humans. americanelements.comamericanelements.com To address this translational gap, in vitro electrophysiological techniques, specifically using multielectrode arrays (MEAs) with human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs), have been employed to investigate the neurotoxic potential of this compound. americanelements.comamericanelements.com

The MEA assay with hiPSC-PNs provides a phenotypic in vitro model sensitive to drugs known to cause CIPN, including cisplatin, sunitinib, and colchicine. americanelements.comamericanelements.com Importantly, this assay demonstrated sensitivity to this compound, showing concordance with the clinically observed neuropathy incidence. americanelements.comamericanelements.com

Research findings utilizing in vitro MEA data in conjunction with biochemical analyses have provided insights into the mechanism by which this compound disrupts neuronal electrophysiology. These studies suggest that the observed disruption is likely a result of a combination of on-target extracellular signal-regulated kinase (ERK) inhibition and off-target inhibition of other kinases and translocator proteins. americanelements.comamericanelements.com This multifaceted mechanism highlights the complexity of this compound-induced neurotoxicity as revealed by the in vitro electrophysiological assessment. The application of MEA with hiPSC-PNs represents a valuable approach for assessing the risk of CIPN and elucidating the underlying mechanisms of drug-induced neuropathy during preclinical development. americanelements.comamericanelements.com

Future Directions and Translational Perspectives in Preclinical Research

Elucidating Undiscovered Mechanistic Aspects of CC-90003

Data from Kinase Inhibition Assays (1 µmol/L this compound) aacrjournals.org:

Kinase TargetInhibition (>80%)
ERK1Yes
ERK2Yes
KDRYes
FLT3Yes
PDGFRαYes
Other (12 kinases)Yes
Other (28 kinases)Moderate (50-80%)
Other (213 kinases)Low (<50%)

Further research into the covalent binding of this compound to cysteine residues beyond Cys183 of ERK1 and Cys164 of ERK2 is also a relevant area for investigation to fully understand its interaction with target and off-target proteins. covalx.com

Exploring Novel Preclinical Therapeutic Combinations beyond Existing Strategies

Preclinical data suggest that combining ERK inhibitors with other therapeutic agents may overcome acquired resistance and enhance efficacy, particularly in tumors driven by MAPK pathway alterations. doi.orgallenpress.com While combinations with MEK or BRAF inhibitors have been explored, future preclinical research should investigate novel combinations. allenpress.com For instance, combining ERK inhibition with PI3K/mTOR pathway inhibition has shown promise in preclinical models of melanoma with acquired resistance to BRAF inhibitors, demonstrating superior effectiveness in inducing apoptosis compared to MEK/PI3K/mTOR combinations. allenpress.com

The potential for combining this compound or next-generation ERK inhibitors with immunotherapies is another avenue for preclinical exploration, given the interplay between MAPK signaling and the tumor microenvironment. allenpress.com Preclinical studies combining this compound with docetaxel (B913) in a lung cancer patient-derived xenograft (PDX) model resulted in complete tumor regression and prevented regrowth, highlighting the potential of chemotherapy combinations and suggesting an effect on tumor stem cell reprogramming. researchgate.netaacrjournals.orgnih.govcovalx.com

Development of Next-Generation ERK Inhibitors Based on this compound Insights

The insights gained from preclinical studies with this compound, including its potency, selectivity profile, and limitations such as neurotoxicity, are invaluable for the rational design of next-generation ERK inhibitors. researchgate.netnih.govresearchgate.netdoi.org Future research should focus on developing inhibitors with improved pharmacokinetic profiles, enhanced tumor selectivity, and reduced off-target effects, particularly those associated with neurotoxicity. researchgate.netnih.govresearchgate.netdoi.org Structure-based drug design, informed by the binding mode of this compound to ERK1/2, can guide the synthesis of compounds with optimized interactions and reduced binding to off-target kinases. aacrjournals.orgcovalx.combiorxiv.org Exploring reversible or alternative covalent binding mechanisms might also contribute to a more favorable safety profile while maintaining efficacy.

Identifying Predictive Preclinical Biomarkers of Response and Resistance

Identifying preclinical biomarkers that predict response or resistance to this compound and other ERK inhibitors is critical for patient stratification and optimizing therapeutic strategies. Preclinical studies with this compound in KRAS-mutant tumor models have begun to reveal mechanisms of resistance, including changes in a stemness gene network in a lung cancer PDX model. researchgate.netaacrjournals.orgnih.gov Further research is needed to identify additional molecular markers or signaling pathway alterations that correlate with sensitivity or resistance to ERK inhibition. This could involve comprehensive genomic, transcriptomic, and proteomic analyses of preclinical models treated with this compound to identify predictive signatures.

Refinement of Preclinical Models for Toxicity and Efficacy Prediction

The preclinical evaluation of this compound highlighted limitations in the predictive capacity of traditional animal models, particularly regarding neurotoxicity. researchgate.netnih.govresearchgate.net While preclinical studies in dogs showed reversible peripheral neuropathy, mice did not exhibit signs of neuropathy, suggesting that rodents may not adequately predict chemotherapy-induced peripheral neuropathy (CIPN) in humans. researchgate.netnih.govresearchgate.net This underscores the need for refined preclinical models that can better predict both efficacy and toxicity.

Utilizing human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) in multielectrode array (MEA) assays has shown promise in predicting drug-induced neuropathy, including that observed with this compound. researchgate.netnih.govresearchgate.net Integrating such advanced in vitro models and potentially more complex organoid or microphysiological systems into preclinical evaluation pipelines could improve the prediction of human responses and reduce late-stage failures. ncardia.com Furthermore, developing and utilizing a wider range of patient-derived xenograft (PDX) models that accurately reflect the genetic diversity and heterogeneity of human tumors, especially those with RAS and BRAF mutations, remains crucial for efficacy testing and understanding resistance mechanisms. researchgate.netaacrjournals.orgnih.gov

Strategies to Mitigate Preclinical Neurotoxicity through Molecular Redesign or Alternative Delivery

Preclinical findings regarding this compound-induced neurotoxicity necessitate the development of strategies to mitigate this effect in future ERK inhibitors. researchgate.netnih.govresearchgate.net Preclinical investigation into the mechanism of this compound-induced neurotoxicity suggested involvement of on-target ERK inhibition combined with off-target kinase and translocator protein inhibition. researchgate.netnih.govresearchgate.net

Molecular redesign efforts for next-generation ERK inhibitors should aim to improve selectivity and reduce off-target interactions implicated in neurotoxicity. This could involve structural modifications to the compound to alter its binding profile while retaining potent ERK inhibition. Additionally, exploring alternative delivery methods or formulations in preclinical models could potentially reduce systemic exposure to the nervous system and mitigate neurotoxic effects.

Q & A

Q. What is the molecular mechanism of CC-90003 as an ERK 1/2 inhibitor, and how does this inform experimental design?

this compound acts as an irreversible and selective inhibitor of ERK 1/2, targeting the kinase domain to block downstream signaling in RAS/BRAF-mutant tumors . To study its mechanism, researchers should design in vitro assays using cell lines with confirmed RAS/BRAF mutations, measure ERK phosphorylation (e.g., via Western blot), and correlate inhibition with antiproliferative effects (e.g., MTT assays). Include controls for off-target effects by testing ERK-independent pathways .

Q. How should researchers standardize storage and handling of this compound to ensure experimental reproducibility?

this compound is sensitive to degradation; store lyophilized powder at -20°C under inert atmosphere. For in vitro use, prepare stock solutions in DMSO (120 mg/mL) and aliquot to avoid freeze-thaw cycles. Note that prolonged DMSO exposure reduces solubility due to hygroscopicity, so use freshly prepared stocks . Validate compound stability via HPLC before critical experiments .

Q. What are the key parameters for designing a dose-escalation study with this compound in preclinical models?

Use a 21/28-day cycle for oral administration, starting at 20 mg/day and escalating to 160 mg/day, as established in Phase Ia trials. Monitor for dose-limiting toxicities (e.g., transaminase elevations, neurotoxicity) and assess pharmacokinetics (PK) parameters like AUC and Cmax. Include a proprietary ELISA assay to measure unbound ERK levels in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic (PD) marker .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and limited clinical responses?

Preclinical models often lack tumor microenvironment complexity. To address this, use patient-derived xenografts (PDX) with RAS/BRAF mutations and compare ERK inhibition kinetics with clinical PBMC data . Integrate PK/PD modeling to identify disparities in drug exposure or target engagement between models and humans .

Q. What methodological strategies optimize this compound combination therapies to overcome resistance?

Pair this compound with MEK inhibitors or immune checkpoint blockers. Use synergistic dose matrices (e.g., Chou-Talalay method) and assess apoptosis via flow cytometry. Monitor for additive neurotoxicity by including behavioral endpoints in animal studies .

Q. How should researchers address neurotoxicity observed in this compound clinical trials during preclinical optimization?

Neurotoxicity (e.g., gait disturbance, paresthesias) correlates with doses ≥80 mg/day . In preclinical studies, conduct neurobehavioral assessments (e.g., rotarod tests) in rodents and measure drug penetration across the blood-brain barrier using LC-MS/MS. Adjust dosing schedules or explore prodrug formulations to limit CNS exposure.

Q. What statistical approaches are recommended for analyzing heterogeneous response data in this compound studies?

Use mixed-effects models to account for inter-patient variability in PK parameters. For tumor response data, apply RECIST 1.1 criteria with Bayesian hierarchical modeling to estimate response probabilities in small cohorts .

Methodological Guidance for Data Analysis

Q. How can researchers validate ERK 1/2 inhibition specificity in this compound studies?

Employ kinome-wide profiling (e.g., KINOMEscan) to confirm selectivity. In cellular assays, use RNAi to silence ERK 1/2 and compare effects with this compound treatment. Report IC50 values for ERK 1/2 alongside off-target kinases (e.g., JNK, p38) .

Q. What protocols ensure robust measurement of this compound’s antitumor activity in vivo?

Use syngeneic or PDX models with bioluminescent imaging for longitudinal tumor monitoring. Collect plasma and tumor tissue at multiple timepoints for LC-MS/MS-based PK analysis and ERK phosphorylation assays. Normalize tumor growth inhibition to baseline ERK activity .

Q. How should researchers design translational studies to bridge this compound’s preclinical and clinical development?

Prioritize biomarkers like free ERK levels in PBMCs for real-time PD monitoring. Use microdosing trials with <sup>14</sup>C-labeled this compound to assess human PK without therapeutic dosing. Corrogate preclinical efficacy thresholds (e.g., ≥80% ERK inhibition) with clinical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.